

# An In-depth Technical Guide to HIV-1 Protease Inhibitor GRL-044

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | HIV-1 inhibitor-44 |           |
| Cat. No.:            | B14900940          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the chemical structure, biological properties, and mechanism of action of GRL-044, a novel and highly potent nonpeptidic inhibitor of HIV-1 protease. GRL-044 has demonstrated exceptional activity against wild-type HIV-1, a range of multi-drug-resistant strains, and HIV-2.[1][2] This document details the quantitative inhibitory data, experimental protocols for its characterization, and a visualization of its interaction with the HIV-1 protease active site.

## **Chemical Structure and Properties**

GRL-044 is a nonpeptidic HIV-1 protease inhibitor designed based on the structure of the FDA-approved drug darunavir.[1][2][3] Its chemical structure incorporates a P2-tetrahydropyrano-tetrahydrofuran (Tp-THF) moiety, a P1-methoxybenzene group, and a P2'-isopropyl-aminobenzothiazole (Ip-Abt) group.[1][2][3]

Chemical Name: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl N-[(1S,2R)-1-benzyl-2-hydroxy-3-({[4-(methoxyphenyl)]sulfonyl}amino)propyl]carbamate (structure derived from design principles)

Molecular Formula: C33H41N3O8S (Estimated)



Molecular Weight: 643.76 g/mol (Estimated)

## **Quantitative Biological Activity**

GRL-044 has shown remarkable potency in cell-based antiviral assays. The following tables summarize its inhibitory activity against various HIV strains.

Table 1: In Vitro Activity of GRL-044 against Wild-Type HIV-1 and HIV-2

| Virus Strain | Assay Cell<br>Line | Endpoint    | IC50 (nM)       | Cytotoxicity<br>(CC50 in µM) |
|--------------|--------------------|-------------|-----------------|------------------------------|
| HIV-1NL4-3   | MT-2               | p24 antigen | 0.0028 - 0.0033 | >100                         |
| HIV-2EHO     | MT-2               | p24 antigen | 0.0004          | >100                         |

Data sourced from Aoki et al., 2019.[1][2]

Table 2: In Vitro Activity of GRL-044 against Protease Inhibitor-Resistant HIV-1 Variants

| HIV-1 Variant               | Key Resistance<br>Mutations      | IC50 (nM)   | Fold Change in<br>IC50 (vs. Wild-<br>Type) |
|-----------------------------|----------------------------------|-------------|--------------------------------------------|
| HIVDRVRP30                  | Multiple PI resistance mutations | 19          | 5,758                                      |
| HIVAPV-5μM                  | Multiple PI resistance mutations | 0.44        | 133                                        |
| Other PI-resistant variants | Various                          | 0.065 - 4.6 | 20 - 1,394                                 |

Data sourced from Aoki et al., 2019.[1]

### **Mechanism of Action**

GRL-044 functions as a competitive inhibitor of the HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins required for viral maturation. By binding to



the active site of the protease, GRL-044 prevents the processing of these polyproteins, resulting in the production of immature, non-infectious virions.[1]

Structural analyses have revealed that the larger size of GRL-044, compared to darunavir, allows it to fit more effectively into the hydrophobic cavity of the protease active site. This enhanced fit contributes to its greater potency.[1][2] The Tp-THF moiety of GRL-044 forms hydrogen bonds with the backbone atoms of aspartic acid residues D29 and D30 in the active site.[1] Additionally, the carbonyl and sulfonyl oxygens of GRL-044 participate in polar interactions with isoleucine residues I50 and I50' in the flexible "flap" region of the protease, mediated by a bridging water molecule.[1] These extensive interactions with the enzyme's active site are crucial for its high inhibitory activity.

# Experimental Protocols Synthesis and Characterization of GRL-044

The synthesis of GRL-044 was carried out by the research group of Arun K. Ghosh.[4] While a detailed, step-by-step protocol has been indicated to be published separately, the general approach involves the design and synthesis of a nonpeptidic scaffold incorporating the key pharmacophores: P2-tetrahydropyrano-tetrahydrofuran, P1-methoxybenzene, and P2'-isopropyl-aminobenzothiazole.[1][2][3] The synthesis would likely involve multi-step organic chemistry techniques, including coupling reactions to form the sulfonamide and carbamate linkages.

Characterization of the final compound would typically involve:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure and stereochemistry.
- Mass Spectrometry (MS): High-resolution mass spectrometry to confirm the molecular weight and elemental composition.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

### **Anti-HIV Activity Assay (p24 Antigen ELISA)**



The inhibitory activity of GRL-044 was determined using a cell-based assay that measures the amount of HIV-1 p24 capsid protein produced by infected cells.

- Cell Culture: MT-2 cells, a human T-cell line, are cultured in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.
- Virus Infection: A stock of HIV-1 (e.g., NL4-3 strain) is used to infect MT-2 cells at a
  predetermined multiplicity of infection (MOI).
- Drug Treatment: Immediately after infection, the cells are cultured in the presence of serial dilutions of GRL-044. A no-drug control is also included.
- Incubation: The infected and treated cells are incubated at 37°C in a CO2 incubator for a period that allows for viral replication (typically 3-5 days).
- p24 Antigen Quantification: The concentration of p24 antigen in the cell culture supernatant
  is quantified using a commercial HIV-1 p24 antigen ELISA kit.[5] This is a sandwich ELISA
  where a capture antibody binds to the p24 antigen, which is then detected by a second,
  enzyme-linked antibody. The amount of colored product is proportional to the amount of p24
  antigen.
- Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the concentration of GRL-044 that reduces the p24 antigen production by 50% compared to the no-drug control.

### In Vitro Selection of Drug-Resistant HIV-1 Variants

To assess the genetic barrier to resistance, HIV-1 is cultured in the presence of escalating concentrations of GRL-044 over an extended period.

- Initial Culture: HIV-1 is cultured in MT-2 cells in the presence of a sub-optimal inhibitory concentration of GRL-044.
- Serial Passage: The virus-containing supernatant from the initial culture is used to infect fresh MT-2 cells with a slightly higher concentration of GRL-044. This process is repeated for multiple passages.[3][6]



- Monitoring Viral Replication: At each passage, viral replication is monitored by measuring p24 antigen levels. The concentration of GRL-044 is increased when viral replication is observed.
- Genotypic Analysis: When significant resistance is observed (i.e., the virus can replicate in high concentrations of GRL-044), the proviral DNA is extracted from the infected cells. The protease-encoding region of the viral genome is amplified by PCR and sequenced to identify mutations that confer resistance.

## Thermal Stability Assay (Differential Scanning Fluorimetry - DSF)

DSF is used to assess the binding of GRL-044 to purified HIV-1 protease by measuring the increase in the thermal stability of the protein upon ligand binding.[1]

- Protein and Ligand Preparation: Purified recombinant HIV-1 protease and a stock solution of GRL-044 are prepared in a suitable buffer.
- Assay Setup: The protease is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds
  to hydrophobic regions of the protein that become exposed upon unfolding. The mixture is
  then aliquoted into a multiwell plate, and different concentrations of GRL-044 are added to
  the wells.
- Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased. The fluorescence of the dye is monitored at each temperature increment.
- Data Analysis: As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve. A higher Tm in the presence of GRL-044 indicates that the inhibitor stabilizes the protein, confirming binding.

#### **Visualizations**



## HIV-1 Protease Catalytic Cycle and Inhibition by GRL-044

Catalytic Cycle

Catalytic Cycle

Succeptibility Attack
(H2O activated by Asp25)

Release

Competitive Binding

Co

Click to download full resolution via product page

Caption: HIV-1 Protease Catalytic Cycle and Inhibition by GRL-044.

## Experimental Workflow for In Vitro Selection of GRL-044 Resistance





Click to download full resolution via product page

Caption: Experimental Workflow for In Vitro Selection of GRL-044 Resistance.



## Binding Interactions of GRL-044 with HIV-1 Protease Active Site



Click to download full resolution via product page

Caption: Key Binding Interactions of GRL-044 with HIV-1 Protease Active Site.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A novel HIV-1 protease inhibitor, GRL-044, has potent activity against various HIV-1s with an extremely high genetic barrier to the emergence of HIV-1 drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel HIV-1 protease inhibitor, GRL-044, has potent activity against various HIV-1s with an extremely high genetic barrier to the emergence of HIV-1 drug resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Selection and Characterization of Human Immunodeficiency Virus Type 1 Variants with Increased Resistance to ABT-378, a Novel Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]



- 4. Purdue Chemistry: The Ghosh Laboratory [chem.purdue.edu]
- 5. goldengatebio.com [goldengatebio.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to HIV-1 Protease Inhibitor GRL-044]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14900940#chemical-structure-and-properties-of-hiv-1-inhibitor-44]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com